4-Benzylpiperazin-1-amine

説明

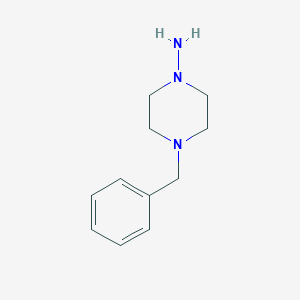

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-benzylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMJMGVFFRSXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480081 | |

| Record name | 4-benzylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-52-1 | |

| Record name | 4-benzylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylpiperazin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Benzylpiperazin 1 Amine

Synthesis of 4-Benzylpiperazin-1-amine

The synthesis of this compound involves strategic selection of precursors and reaction pathways to ensure efficient formation of the target molecule with high purity.

Strategic Precursors and Reaction Pathways

The synthesis of this compound can be approached through several strategic routes. A common method involves the N-amination of 1-benzylpiperazine (B3395278). This can be achieved using an aminating agent such as a protected hydroxylamine (B1172632) or chloramine (B81541) derivative.

Another viable pathway begins with N-aminopiperazine, which is then selectively benzylated at the N4 position. This requires careful control of reaction conditions to prevent dialkylation or reaction at the more nucleophilic primary amine. The choice of benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, and the base is crucial for directing the reaction to the desired product.

A third approach involves the construction of the piperazine (B1678402) ring itself from acyclic precursors. For instance, the reductive cyclization of a suitably substituted di-amine precursor can yield the this compound core.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Pathway |

| 1-Benzylpiperazine | N/A | Aminating Agent (e.g., Chloramine) | N-Amination |

| N-Aminopiperazine | Benzyl Halide | Base (e.g., K2CO3) | N-Benzylation |

| Acyclic Diamine | Benzylating Agent | Reducing Agent | Reductive Cyclization |

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity of the final product. Key factors in optimization include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For the N-benzylation of N-aminopiperazine, the use of a polar aprotic solvent like acetonitrile (B52724) or DMF can facilitate the reaction. The reaction temperature is typically maintained at a moderate level to prevent side reactions. An excess of the N-aminopiperazine can be used to minimize the formation of the dibenzylated byproduct.

Purification of this compound is commonly achieved through column chromatography or distillation under reduced pressure. The purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. An optimized Strecker-type condensation has been developed for related piperidone compounds, achieving yields of around 90%, which highlights the potential for high-yield synthesis in this class of compounds. researchgate.net

Chemical Reactivity and Functionalization of this compound

The presence of a primary amine group makes this compound a reactive nucleophile, enabling a wide range of functionalization reactions.

Nucleophilic Reactivity of the Amine Moiety

The primary amine group (-NH2) at the N1 position is the most reactive site for nucleophilic attack. This is due to the lone pair of electrons on the nitrogen atom, which is readily available to react with electrophiles. The tertiary amine at the N4 position is sterically hindered by the benzyl group and the piperazine ring, making it less reactive. This difference in reactivity allows for selective functionalization at the primary amine.

Derivatization through Acylation and Alkylation Reactions

Acylation: this compound readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. masterorganicchemistry.com These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The acyl group attaches to the primary amine, demonstrating the higher nucleophilicity of this site. This is a common strategy to introduce various functional groups onto the piperazine scaffold.

Alkylation: The primary amine can also be alkylated using alkyl halides. libretexts.org Similar to acylation, this reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. youtube.comyoutube.com The reaction can be controlled to achieve mono- or di-alkylation of the primary amine. Polyalkylation can be a challenge in these reactions, as the newly formed secondary amine can also act as a nucleophile. libretexts.org

| Reaction Type | Reagent | Product Type |

| Acylation | Acid Chloride (R-COCl) | N-Acyl-4-benzylpiperazin-1-amine |

| Acylation | Acid Anhydride ((RCO)2O) | N-Acyl-4-benzylpiperazin-1-amine |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-4-benzylpiperazin-1-amine |

Condensation and Cyclization Reactions Utilizing the Amine Functionality

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. mdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com

These hydrazone intermediates can then be utilized in cyclization reactions to form various heterocyclic systems. For example, reaction with a β-dicarbonyl compound can lead to the formation of pyrazole (B372694) derivatives. These sequential Knoevenagel condensation/cyclization reactions are powerful tools for building complex molecular architectures. nih.gov The product selectivity in such reactions can often be controlled by the reaction conditions. nih.gov

Formation of Imine and Hydrazone Derivatives

The primary amino group of this compound serves as a reactive site for condensation reactions with carbonyl compounds, leading to the formation of imines (Schiff bases) and hydrazones. These reactions are fundamental in synthetic organic chemistry for constructing carbon-nitrogen double bonds. dergipark.org.trredalyc.org

Imines (Schiff Bases): The reaction of this compound with aldehydes or ketones, typically under reflux in a solvent like ethanol (B145695), yields the corresponding N-benzylidene-4-benzylpiperazin-1-amine derivatives. dergipark.org.tr This condensation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the azomethine group (-C=N-). Aromatic aldehydes with a conjugated system tend to form more stable Schiff bases compared to their aliphatic counterparts. dergipark.org.tr

The general synthetic pathway involves slowly adding the amino-piperazine to a solution of the desired aromatic aldehyde in absolute ethanol and refluxing the mixture for several hours. dergipark.org.tr Upon cooling, the imine product often precipitates and can be collected by filtration. dergipark.org.tr

Table 1: Examples of Imine Derivatives from 1-Amino-Piperazine Precursors This table is illustrative, based on typical reaction outcomes for similar compounds as described in the literature. dergipark.org.tr

| Aldehyde Reactant | Resulting Imine Product | Typical Yield (%) |

|---|---|---|

| 3-Nitrobenzaldehyde | 4-Benzyl-N-(3-nitrobenzylidene)piperazin-1-amine | ~88% |

| 4-Fluorobenzaldehyde | 4-Benzyl-N-(4-fluorobenzylidene)piperazin-1-amine | ~62% |

Hydrazones: As a substituted hydrazine (B178648), this compound readily reacts with aldehydes and ketones to form hydrazones. nih.gov The reaction mechanism is analogous to imine formation, involving the condensation of the primary amino group with a carbonyl group to form a C=N-NH- linkage. Hydrazones are a significant class of compounds in medicinal chemistry, and their synthesis is a common strategy for derivatizing hydrazine-containing molecules. nih.govdoaj.orgnih.gov The synthesis of hydrazone derivatives is often carried out by reacting the hydrazine with an appropriate aldehyde or ketone. nih.govscispace.com

Mitsunobu Reaction Applications in C-N Bond Formation

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including amines, through a stereospecific nucleophilic substitution. organic-chemistry.orgnih.gov The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for controlling stereochemistry in complex molecule synthesis. organic-chemistry.orgnih.gov

Traditionally, the scope of nitrogen nucleophiles in the Mitsunobu reaction has been limited to those with sufficient acidity (pKa ≤ 15) to protonate the betaine (B1666868) intermediate formed from the phosphine and the azodicarboxylate. organic-chemistry.org This limitation often excluded the direct use of more basic nucleophiles like simple primary and secondary amines, as they could lead to undesired side reactions.

However, recent advancements have significantly expanded the reaction's scope. acs.org A novel protocol utilizing N-heterocyclic phosphine-butane (NHP-butane) has been developed, enabling the use of previously incompatible amine nucleophiles for C-N bond formation. acs.org This modified approach allows for the successful coupling of both aliphatic and benzyl alcohols with various amines. acs.org This development suggests that this compound could potentially be employed as a nucleophile under these modified Mitsunobu conditions to synthesize N-alkylated derivatives, a process that would be challenging using the classical procedure. The successful application of this method to synthesize pharmaceuticals like Piribedil and Cinnarizine from commercial amines highlights its synthetic utility. acs.org

Table 2: Key Components of the Mitsunobu Reaction for C-N Bond Formation

| Component | Role | Common Examples |

|---|---|---|

| Substrate | Source of carbon, undergoes substitution | Primary or Secondary Alcohols |

| Nucleophile | Replaces the hydroxyl group | Imides, Sulfonamides, Azides, Carboxylic Acids; (Amines with modified protocols) nih.govacs.org |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃), N-Heterocyclic Phosphines (NHPs) acs.org |

Exploration of Stereoselective Synthetic Approaches for this compound Analogs

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure pharmaceutical compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect. For analogs of this compound, introducing chirality in a controlled manner can be achieved through several asymmetric synthesis strategies.

One effective approach involves the diastereoselective addition of organometallic reagents to chiral N-acylhydrazones or imines. A well-established method for the asymmetric synthesis of amines utilizes chiral tert-butanesulfinyl imines. deakin.edu.au In this strategy, a ketone precursor could be condensed with a chiral sulfinamide to form a sulfinylimine. The subsequent addition of a Grignard or organolithium reagent to the C=N bond is directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. deakin.edu.au The sulfinyl group can then be cleaved under mild acidic conditions to reveal the chiral primary amine. This methodology could be adapted to a piperazine-based ketone to synthesize chiral 4-amino-4-substituted-1-benzylpiperidine analogs. deakin.edu.au

Another powerful strategy employs chiral auxiliaries attached to the piperazine ring to direct stereoselective transformations. For instance, a chiral auxiliary, such as (S)-2-N-(N′-benzylprolyl)aminobenzophenone (BPB), can be used to form a metal complex that facilitates stereocontrolled reactions on a tethered substrate. nih.gov

Furthermore, stereoselective reductions of prochiral ketones are a common method for establishing chiral centers. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, can reduce a ketone to a secondary alcohol with high enantioselectivity. rsc.org This resulting chiral alcohol could then serve as a precursor for introducing the amino group, potentially via a Mitsunobu reaction to ensure inversion of configuration and control of the final stereochemistry. nih.gov The synthesis of chiral molecules often requires careful selection of racemization-free reaction conditions to preserve the enantiomeric purity of intermediates and the final product. rsc.org

Table 3: Common Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Auxiliary | A removable chiral group that directs the stereochemical outcome of a reaction. | Addition of a Grignard reagent to a piperidin-4-ylidene)-tert-butanesulfinyl imine to create a chiral amine. deakin.edu.au |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral product from a prochiral substrate. | CBS reduction of a ketone to a chiral alcohol using a chiral oxazaborolidine catalyst. rsc.org |

Structure Activity Relationship Sar Studies of 4 Benzylpiperazin 1 Amine Scaffolds and Derivatives

Influence of the Benzyl (B1604629) Moiety on Bioactivity and Biological Membrane Permeation

The benzyl group attached to the piperazine (B1678402) ring plays a crucial role in the bioactivity and membrane permeation of these compounds. Its lipophilicity, conferred by the phenyl ring, can significantly impact how these molecules cross biological membranes, a critical factor for reaching their intended targets, particularly within the central nervous system.

In the context of ciprofloxacin (B1669076) derivatives, substituting the piperazine nitrogen at the C-7 position with a benzyl group was shown to modulate both lipophilicity and the basicity of the amine function. ucl.ac.be This modification resulted in a compound that was less susceptible to bacterial efflux transporters. ucl.ac.be Specifically, N-benzyl-ciprofloxacin was not sensitive to NorA and Lde efflux pumps and accumulated approximately 50-fold more than ciprofloxacin in macrophages. ucl.ac.be This highlights the benzyl moiety's ability to alter interactions with efflux pumps and enhance cellular accumulation. ucl.ac.be

SAR studies on phthalazine (B143731) derivatives targeting the TGFβ pathway revealed that modifications to the benzyl group significantly impacted potency. nih.gov For instance, introducing electron-withdrawing groups at the meta position of the benzyl ring, such as in N-(4-morpholinophenyl)-4-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)phthalazin-1-amine, resulted in high selectivity for inhibiting the TGFβ pathway over cell viability. nih.gov The study demonstrated that increasing the size of the halogen substituent on the benzyl ring (from fluoro to chloro to bromo) also improved inhibitory activity. nih.gov

Furthermore, research on tyrosinase inhibitors showed that benzylpiperazine analogues were generally more potent than the corresponding phenylpiperazines, suggesting that the increased flexibility and/or basicity provided by the benzyl group is beneficial for activity. nih.gov

Table 1: Influence of Benzyl Moiety Substitutions on Biological Activity

| Compound/Derivative | Modification to Benzyl Moiety | Observed Biological Effect | Reference |

| N-benzyl-ciprofloxacin | Benzyl group at C-7 of piperazine | Insensitive to NorA and Lde efflux; ~50-fold higher accumulation in macrophages compared to ciprofloxacin. | ucl.ac.be |

| Phthalazine Derivative (8g) | 3-(Trifluoromethyl)benzyl group | High selectivity for TGFβ pathway inhibition (Selectivity Index = 69.59). | nih.gov |

| Phthalazine Derivatives | Increased halogen size (F < Cl < Br) at meta position | Improved inhibitory potency. | nih.gov |

| Tyrosinase Inhibitors | Benzylpiperazine vs. Phenylpiperazine | Benzylpiperazine analogues were generally more potent. | nih.gov |

Impact of Substitutions on the Piperazine Ring on Pharmacological Profiles

The piperazine ring is a common feature in many kinase inhibitors and other pharmacologically active molecules. nih.govsmolecule.com Modifications to this central ring system have profound effects on the pharmacological profiles of 4-benzylpiperazin-1-amine derivatives. The piperazine core itself, with its two nitrogen atoms, can enhance the pharmacokinetic properties of drug candidates due to its appropriate pKa, which can increase water solubility and bioavailability. nih.govtandfonline.com

In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives designed as adenosine (B11128) A2A receptor inverse agonists, substitutions on the piperazine ring were critical for binding activity. nih.gov While appending a phenyl or benzyl group was tolerated, a longer phenylethyl group led to a decrease in binding activity. nih.gov This suggests that the size and nature of the substituent at this position are finely tuned for optimal receptor interaction. nih.gov

For quinolone-based antimalarial agents, SAR studies indicated that piperazines directly attached to the 4(1H)-quinolone core were more potent than those connected via an ethylene (B1197577) linker. nih.gov This finding guided the design of subsequent generations of these compounds. nih.gov In another study on heterocyclic quinolones, replacing a piperidine (B6355638) with a piperazine was investigated to explore the tolerable length of the side chain and to improve solubility. acs.org

Research on δ-opioid receptor agonists based on a [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] scaffold demonstrated the significant role of the piperazine ring in ligand-receptor interactions. acs.org Introducing functionalities at the 2-position of the piperazine ring revealed a strong dependence on steric effects. A methyl group at this position was well-tolerated, while a larger benzyl group led to a nearly 2000-fold decrease in affinity and potency. acs.org

Table 2: Effect of Piperazine Ring Modifications on Pharmacological Activity

| Parent Scaffold | Piperazine Ring Modification | Observed Pharmacological Effect | Reference |

| Thiazolo[5,4-d]pyrimidine | Appended phenylethyl group | Drop in binding activity at A2A adenosine receptor. | nih.gov |

| 4(1H)-Quinolone | Direct attachment vs. ethylene linker | Direct attachment led to more potent antimalarial activity. | nih.gov |

| δ-Opioid Receptor Agonist | CH₂Ph group at position 2 | ~2000-fold decrease in δ-receptor affinity and potency compared to a Me group. | acs.org |

| δ-Opioid Receptor Agonist | CH₂OH group at position 2 | Maintained high affinity and potency. | acs.org |

Role of the Amine Functionality in Receptor Binding and Modulation

The amine functionalities within the this compound structure, specifically the nitrogens of the piperazine ring, are fundamental to receptor binding and modulation. ijrrjournal.com The basicity of these nitrogens allows them to form crucial interactions, such as hydrogen bonds or ionic bonds with receptor sites. nih.govtandfonline.com

In the context of σ receptor ligands, a basic amine is considered an essential feature of the pharmacophore, along with two hydrophobic regions. researchgate.netacs.org Studies on 1-aralkyl-4-benzylpiperazine derivatives confirmed that the piperazine nitrogen plays a key role in binding to σ₁ receptors. nih.gov The ability of this nitrogen to be protonated and form a positive ionizable center is critical for interaction with the receptor. acs.org

For 5-HT₇ receptor antagonists, the presence of a basic nitrogen atom in the piperazine ring was found to be essential for affinity. mdpi.com Replacing the piperazine with a piperidine or morpholine, which lack the second basic nitrogen, resulted in a loss of affinity. mdpi.com This underscores the importance of the specific electronic and hydrogen-bonding capabilities of the piperazine nitrogens for this particular target.

In the design of acetylcholinesterase (AChE) inhibitors, the piperazine ring is often used as a bioisosteric replacement for the piperidine moiety found in drugs like donepezil (B133215). nih.gov The cationic nitrogen of the piperazine is proposed to bind to the anionic subsite of AChE, mimicking the interaction of the natural substrate, acetylcholine (B1216132). researchgate.net Docking studies of a 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione derivative with AChE suggested that the protonated nitrogen of the piperazine moiety is crucial for binding. researchgate.net

The reactivity of the amine groups also allows for further chemical modifications, such as acylation or alkylation, making the scaffold versatile for developing new derivatives. smolecule.com

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies for derivatives of this compound focus on optimizing interactions with specific biological targets to enhance potency and selectivity. This often involves a combination of SAR studies, computational modeling, and structure-based design. cardiff.ac.uk

One common strategy is scaffold hopping, where the core structure is modified while maintaining the key pharmacophoric features. For instance, in the development of δ-opioid receptor agonists, the original piperazine scaffold was replaced with different heterocyclic templates to properly orient the pharmacophore groups. acs.org

Another approach involves systematic modification of substituents to probe the steric and electronic requirements of the binding site. In the design of CDK9 inhibitors, introducing a bulky 7-membered 1,4-diazepane ring at a specific position led to a significant increase in selectivity for CDK9 over CDK2. cardiff.ac.uk This was a rational move to exploit structural differences between the two kinases. cardiff.ac.uk Similarly, for TGFβ pathway inhibitors, modifying the benzyl group with electron-withdrawing groups at the meta position was a successful strategy to enhance selectivity. nih.gov

For σ receptor ligands, the design principle involves maintaining a central positive ionizable nitrogen and two distal hydrophobic regions. acs.org By systematically altering one of the hydrophobic moieties while keeping the 4-methoxybenzylpiperazinyl group constant, researchers were able to significantly improve σ₁ receptor affinity and selectivity over the σ₂ receptor. acs.org

In the development of antimalarial 4(1H)-quinolones, insights from SAR studies, which identified the most potent configurations (e.g., direct attachment of the piperazine to the quinolone core), were used to guide the synthesis of next-generation compounds with improved properties. nih.gov Furthermore, replacing saturated amines with aromatic amines in some series has been shown to improve potency and selectivity profiles. nih.gov

Pharmacological and Biological Investigations of 4 Benzylpiperazin 1 Amine Derived Compounds

Modulation of Neurotransmitter Systems

Derivatives of 4-benzylpiperazine have been shown to interact with several critical neurotransmitter systems, including serotonergic, dopaminergic, and cholinergic pathways. This multitarget engagement is a key area of investigation for developing novel therapeutic agents.

Certain 1-aralkyl-4-benzylpiperazine derivatives have demonstrated notable affinity for both sigma and serotonin (B10506) 5-HT1A receptors, with Ki values in the nanomolar range. nih.gov Specifically, compounds designated as 9aa, 9ba, and 9ab show this dual affinity while maintaining selectivity over dopamine (B1211576) D2 receptors. nih.gov Further studies on a 1-benzylpiperazine (B3395278) analogue, compound 13, also confirmed a high affinity for both 5-HT1A (Ki = 3.6 nM) and sigma receptors (Ki = 7.0 nM). nih.govacs.org This dual activity suggests potential applications as atypical antipsychotic agents, with some derivatives showing a partial agonist profile in human 5-HT1A functional assays. nih.gov The development of ligands that can modulate both sigma and serotonin receptors is an active area of research. mdpi.comnih.gov

The interaction of 4-benzylpiperazine derivatives with dopamine receptors, particularly the D2 and D4 subtypes, has been a subject of investigation. A series of 6-(4-benzylpiperazin-1-yl)benzodioxanes were synthesized and evaluated for their affinity at various dopamine receptor subtypes. nih.gov Within this series, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane (2d) was identified as having a high affinity and selectivity for the D4 dopamine receptor, where it acts as an antagonist. nih.gov In contrast, studies on other series of 1-aralkyl-4-benzylpiperazine derivatives have found that they are generally selective for sigma receptors over D2 receptors. nih.gov Research has also involved the chemical modification of D2 receptor agonists to create novel functional D2 antagonists with specific kinetic properties. nih.gov

Investigations into the cholinergic system have identified certain 4-benzylpiperazine derivatives as potential muscarinic receptor antagonists. smolecule.com For instance, compounds like N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide and its analogues are being explored as antagonists for the muscarinic M4 receptor. google.com This line of research is aimed at developing treatments for neurological disorders where muscarinic signaling is implicated. google.com The M4 receptor, along with the M1 subtype, is considered a key target in modulating pathways related to certain neurological functions. nih.gov

Sigma Receptor Ligand Research (Sigma-1 and Sigma-2 Receptors)

4-Benzylpiperazine derivatives have emerged as a significant class of ligands for sigma receptors (σR), which are unique proteins involved in cellular stress responses and neuro-modulation. nih.govacs.orgresearchgate.netnih.gov These compounds often show high affinity and varying degrees of selectivity for the two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). nih.govacs.orgnih.gov

The binding affinities of 4-benzylpiperazine derivatives to sigma receptors are typically determined through in vitro radioligand competition assays. nih.govacs.org These experiments use tissue homogenates, such as from guinea pig brain (a source of σ1R) and rat liver (a source of σ2R), and specific radioligands like ³H-pentazocine for σ1R and [³H]-DTG for σ2R. nih.govacs.orgmdpi.com

Studies have identified numerous derivatives with low nanomolar affinity for σ1 receptors and high selectivity over σ2 receptors. nih.gov For example, a series of 4-benzylpiperazine ligands (BP-CH₃, BP-F, BP-Br, BP-I, and BP-NO₂) all exhibited Ki values between 0.43-0.91 nM for σ1 receptors, with selectivity ratios (Ki σ2/Ki σ1) ranging from 52 to 94. nih.gov Another study highlighted compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), which showed a very high σ1R affinity (Ki = 1.6 nM) and a significant selectivity of 886-fold over σ2R. nih.govacs.org Similarly, the piperazine (B1678402) derivative 25b (1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine) was found to have a high affinity and selectivity for σ1R (pKiσ1 = 9.13; σ1/σ2 = 47). unimi.it

Table 1: Sigma Receptor Binding Affinities of Selected 4-Benzylpiperazine Derivatives

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|

| BP-CH₃ | 0.91 | 48 | 53 | nih.gov |

| BP-F | 0.83 | 43 | 52 | nih.gov |

| BP-Br | 0.43 | 40 | 93 | nih.gov |

| BP-I | 0.51 | 48 | 94 | nih.gov |

| BP-NO₂ | 0.65 | 61 | 94 | nih.gov |

| 15 | 1.6 | 1417 | 886 | nih.govacs.org |

| 25b | ~0.074 (pKi=9.13) | ~3.48 (pKi=8.46) | 47 | unimi.it |

The potential neuroprotective properties of 4-benzylpiperazine derivatives have been evaluated in various cellular models of neurodegeneration. nih.gov Several compounds have demonstrated the ability to protect neuronal cells, such as the human neuroblastoma SH-SY5Y cell line, from toxicity induced by various insults. researchgate.netnih.govresearchgate.net

For example, selected dithiolane-based benzylpiperazine derivatives were able to counteract the neurotoxicity caused by rotenone (B1679576) and oligomycin, which are inhibitors of the mitochondrial respiratory chain, and by NMDA, which induces excitotoxicity. nih.gov The neuroprotective effect against rotenone-induced oxidative stress was shown to be mediated by the sigma-1 receptor, as the effect was blocked by a σ1R antagonist. nih.gov Other studies have shown that benzylpiperidine/benzylpiperazine-based compounds can protect SH-SY5Y cells from cell death and oxidative injury caused by amyloid-beta (Aβ) peptides and hydrogen peroxide (H₂O₂). researchgate.net Furthermore, sigma receptor ligands like 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) have been shown to protect striatal neurons from ischemic damage in animal models, an effect associated with the modulation of neuronal nitric oxide synthase (nNOS). nih.gov

Enzymatic Inhibition and Activation Studies

Derivatives of 4-benzylpiperazin-1-amine have been the subject of significant research as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key strategy in the management of Alzheimer's disease, as it can help to increase acetylcholine levels in the brain, which are typically reduced in this neurodegenerative disorder. nih.govbrieflands.com

Several studies have synthesized and evaluated various series of compounds derived from the this compound scaffold for their AChE inhibitory activity. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives demonstrated notable potential as AChE inhibitors. nih.gov Within this series, modifications on the phenyl ring of the benzyl (B1604629) group were found to significantly influence inhibitory potency. nih.gov The presence of electron-withdrawing groups, such as chlorine (Cl), fluorine (F), and nitro (NO2), particularly at the ortho position of the phenyl ring, was shown to enhance the inhibitory effect. nih.gov Conversely, an electron-donating group like a methoxy (B1213986) group at the meta position also resulted in a derivative with high potency. nih.gov

Another study focused on isatin-based derivatives designed based on the pharmacophore of donepezil (B133215), a well-known AChE inhibitor. brieflands.com Many of these synthesized compounds exhibited superior AChE inhibitory activity compared to donepezil. brieflands.com Specifically, a derivative with a methoxy group at the para position of the benzoyl moiety showed the highest activity in its series. brieflands.com

Further research into isoindoline-1,3-dione derivatives has continued to highlight the potential of the 4-benzylpiperazine moiety. One study reported that a derivative with a phenyl substituent at the 4-position of the piperazine ring had a high inhibitory activity against AChE. mdpi.comsemanticscholar.org Additionally, new indole (B1671886) derivatives analogous to donepezil have been synthesized, with the benzyl group proving to be more effective for activity than a phenyl group. mdpi.com

The table below summarizes the AChE inhibitory potency of selected this compound derivatives from various studies, presented with their half-maximal inhibitory concentration (IC50) values.

| Derivative Series | Most Potent Compound | Modification | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Compound 4a | ortho-chloro on phenyl ring | 0.91 | Donepezil | 0.14 |

| Isatin-based | Compound 4f | para-methoxy on benzoyl ring | Not explicitly stated in µM, but noted as more potent than Donepezil | Donepezil | 0.009 |

| 1H-isoindole-1,3(2H)-dione | Derivative I | Phenyl substituent at piperazine position 4 | 1.12 | Donepezil | 0.04 |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Compound 4e | meta-fluoro on phenyl ring | 0.0071 | Donepezil | 0.41 |

| 1-(2-(4-Benzylpiperazin-1-yl)acetyl)indoline-2,3-dione | Compound IIId | 2-fluorobenzyl group | Not explicitly stated in µM, but noted as the most potent in its series | Donepezil | Not explicitly stated |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The this compound scaffold has also been incorporated into compounds designed to inhibit protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One area of focus has been the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a member of the receptor protein tyrosine kinase family that plays a crucial role in cell division and differentiation. jst.go.jp

In a study designing 4-anilinoquinazoline (B1210976) derivatives as potential anti-proliferative agents, a compound featuring a 4-benzylpiperazin-1-ylsulfonyl group at the 6-position of the quinazoline (B50416) ring, namely 6-(4-benzylpiperazin-1-ylsulfonyl)-4-(4-bromoanilino)quinazoline, was synthesized and evaluated. jst.go.jp This compound demonstrated potent inhibitory activity against the breast carcinoma cell line (MCF-7), with an IC50 value of 5.52 µM. jst.go.jp The mechanism of action for this class of compounds is believed to involve binding to the active site of the EGFR tyrosine kinase. jst.go.jp

| Compound | Target | Cell Line | IC50 (µM) |

| 6-(4-Benzylpiperazin-1-yl)sulfonyl)-4-(4-bromoanilino)quinazoline | EGFR-TK (predicted) | MCF-7 (Breast Carcinoma) | 5.52 |

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Broader Biological Activity Spectrum

The structural motif of this compound is a recognized pharmacophore in the design of agents targeting the central nervous system (CNS). Its derivatives have been investigated for a range of neuropharmacological activities beyond AChE inhibition, including potential applications in the treatment of anxiety, pain, and other neurological and psychiatric conditions. google.comresearchgate.net

The benzylpiperazine core is known to interact with various neurotransmitter systems. For instance, some derivatives are believed to modulate serotonin (5-HT) reuptake, which could have implications for mood regulation. The piperazine moiety itself is a component of several therapeutically used drugs for psychiatric disorders, such as the anxiolytic buspirone (B1668070) and the antidepressant vortioxetine. researchgate.net

Research into N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride has suggested potential as an anticonvulsant agent, with certain derivatives showing significant protection against seizures in research models. Furthermore, a series of N-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-(4-substituted piperazin-1-yl) acetamide (B32628) derivatives were designed and synthesized, with some compounds, including a benzylpiperazine derivative, showing potent anticonvulsant activity in multiple models. researchgate.net This same derivative also demonstrated significant antidepressant-like activity. researchgate.net

More recently, benzylpiperazine derivatives have been designed as selective antagonists for the σ-1 receptor, a protein that modulates nociceptive signaling and is considered a promising target for pain treatment. nih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, showed high affinity for the σ-1 receptor and produced dose-dependent antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain. nih.gov

Derivatives of this compound have demonstrated a notable spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. ijpbs.com

One study synthesized a series of 4-benzyl-piperazinyl-s-triazine derivatives and evaluated their antibacterial activity against several Gram-positive and Gram-negative bacterial strains. researchgate.net Many of these compounds showed comparable or better activity than the reference drug streptomycin (B1217042) against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa. researchgate.net

Another investigation into novel Schiff base metal complexes derived from (Z)-2-(4-benzylpiperazin-1-yl)-N-(4-(2-(2-hydroxy benzylidene) hydrazine-1-carbonyl) phenyl) acetamide reported promising effectiveness against diverse bacterial and fungal strains, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 50 µg/mL. researchgate.net The study also suggested that these compounds may act as DNA gyrase inhibitors. researchgate.net

Additionally, research on N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride has indicated significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), and moderate effectiveness against Candida albicans.

The table below presents the minimum inhibitory concentration (MIC) values for a selection of these derivatives against various microorganisms.

| Derivative Series | Test Organisms | MIC Range (µg/mL) |

| 4-Benzyl-piperazinyl-s-triazine derivatives | Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, Pseudomonas aeruginosa | Not explicitly stated in µg/mL, but noted as comparable or better than streptomycin |

| Schiff base metal complexes of (Z)-2-(4-benzylpiperazin-1-yl)-N-(4-(2-(2-hydroxy benzylidene) hydrazine-1-carbonyl) phenyl) acetamide | Various bacterial and fungal strains | 0.78 to 50 |

MIC values represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The 4-benzylpiperazine scaffold is a constituent of various compounds that have been evaluated for their potential as antitumor and anticancer agents. ijpbs.com These derivatives have shown activity against a range of cancer cell lines.

A series of 6-Methyl-2,4-dihydro-3H-pyrazol-3-one-4-(4-substituted) benzylpiperazine derivatives were synthesized and screened for anticancer activity. ijpbs.com The results indicated that the newly synthesized compounds exhibited mild to moderate anticancer activity against the test organisms used in the investigation. ijpbs.com

In another study, a novel hybrid compound formed between chalcone (B49325) and piperazine demonstrated potent antitumor activity against human lung cancer (A549), HeLa, and SGC7901 cell lines, with IC50 values significantly better than the positive control drug, cisplatin. nih.gov Similarly, quinazolinone derivatives incorporating the 2-(4-benzylpiperazin-1-yl) moiety have been highlighted for their antitumor potential.

Furthermore, research into the inhibition of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), a promising anticancer target, led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar inhibitory potency. nih.gov A strong correlation was observed between the compounds' ability to inhibit USP1/UAF1 and their activity in non-small cell lung cancer cells, including decreased cell survival. nih.gov

The table below lists the half-maximal inhibitory concentration (IC50) values for selected derivatives against various cancer cell lines.

| Derivative Series | Cell Line | IC50 (µM) |

| Chalcone-piperazine hybrid | A549 (Human Lung Cancer) | 5.24 |

| Chalcone-piperazine hybrid | HeLa | 0.19 |

| Chalcone-piperazine hybrid | SGC7901 | 0.41 |

| 4-Amino-2H-benzo[h]chromen-2-one analog with benzylpiperazine | LNCaP-hr | 0.52 |

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation or viability.

Anti-inflammatory and Analgesic Research Contributions

Derivatives of 4-benzylpiperazine have been a subject of significant interest in the search for novel anti-inflammatory and analgesic agents. Research has explored how modifying the core 4-benzylpiperazine structure can lead to compounds with potent biological activities.

One area of investigation involves the synthesis of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides. In a particular study, the compound 2-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4,6-diphenyl-2H-pyridazine-3-one was synthesized and evaluated for its pain-relieving and anti-inflammatory properties. tubitak.gov.tr The analgesic activity was assessed using the p-benzoquinone-induced writhing test in mice. tubitak.gov.tr Results showed that while many compounds in the series demonstrated significant analgesic effects, the 4-benzylpiperazine derivative (compound 7f) showed moderate activity. tubitak.gov.tr For anti-inflammatory effects, the carrageenan-induced hind paw edema model was used, a standard method for evaluating non-steroidal anti-inflammatory drugs. tubitak.gov.tr

Table 1: Analgesic and Anti-inflammatory Activity of a 4-Benzylpiperazine Derivative

| Compound | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% inhibition of edema) |

|---|---|---|

| 2-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4,6-diphenyl-2H-pyridazine-3-one | 50.2% | 27.0% |

Data sourced from a study on pyridazinone derivatives. tubitak.gov.tr

Further research into benzylpiperazine derivatives has focused on their role as sigma-1 (σ1) receptor antagonists for pain modulation. The σ1 receptor is recognized as a key target in nociceptive signaling, and its antagonists are promising for treating chronic pain. nih.govacs.org A series of benzylpiperazinyl derivatives were designed and tested for their affinity to the σ1 receptor. nih.govacs.org One compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated high affinity and selectivity for the σ1 receptor. nih.gov In vivo testing using a mouse formalin assay for inflammatory pain revealed that this compound produced dose-dependent antinociceptive effects. nih.govacs.org It also showed significant anti-allodynic effects in a chronic constriction injury model of neuropathic pain, without causing sedation or impairing motor coordination at effective doses. nih.govacs.org

Table 2: In Vivo Analgesic Effects of a Benzylpiperazine-based σ1R Antagonist

| Test Model | Effect Observed |

|---|---|

| Mouse Formalin Assay (Inflammatory Pain) | Dose-dependent antinociception |

| Chronic Constriction Injury (Neuropathic Pain) | Dose-dependent anti-allodynic effects |

Findings for compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one. nih.govacs.org

In vitro anti-inflammatory activity has also been evaluated for complex Schiff base derivatives of 4-benzylpiperazine. For instance, (Z)-2-(4-benzylpiperazin-1-yl)-N-(4-(2-(2-hydroxy benzylidene) hydrazine-1-carbonyl) phenyl) acetamide and its metal complexes were assessed using methods such as albumin denaturation, membrane stabilization, and proteinase inhibition assays to determine their anti-inflammatory potential. researchgate.net

Cellular Accumulation and Efflux Mechanism Investigations

The ability of a compound to accumulate within cells and evade efflux pumps is crucial for its efficacy, particularly for antimicrobial agents that target intracellular pathogens. Efflux pumps are proteins that actively transport substrates, including drugs, out of the cell, thereby reducing their intracellular concentration and effectiveness. mdpi.comfrontiersin.org

The N-benzyl substitution on the piperazine ring has been shown to dramatically alter a compound's interaction with cellular transport mechanisms. A key study investigated the pharmacological properties of ciprofloxacin (B1669076) derivatives modified at the C-7 position of its piperazine ring. ucl.ac.be One of the synthesized compounds was N-benzyl-ciprofloxacin, a direct derivative of a benzylpiperazine structure. ucl.ac.be

This research revealed that the N-benzyl derivative accumulated approximately 50-fold more than the parent ciprofloxacin in J774 mouse macrophages. ucl.ac.be Furthermore, its accumulation was only minimally affected by the murine Multidrug Resistance-Associated Protein 4 (Mrp4), an ATP-binding cassette (ABC) transporter known to efflux fluoroquinolones. ucl.ac.be This contrasts with other derivatives that remained substrates for Mrp4. ucl.ac.be The N-benzyl derivative was also found to be insensitive to the bacterial efflux pumps NorA in Staphylococcus aureus and Lde in Listeria monocytogenes. ucl.ac.be Due to this high level of cellular accumulation and evasion of efflux, N-benzyl-ciprofloxacin was equipotent to ciprofloxacin against intracellular bacteria, despite having a lower intrinsic antibacterial activity in standard tests. ucl.ac.be The study concluded that the benzyl substitution significantly alters the pharmacological profile concerning recognition by efflux transporters and cellular accumulation, suggesting that N-benzyl-ciprofloxacin could be a foundation for designing new molecules that are poorly susceptible to efflux. ucl.ac.be

Table 3: Cellular Accumulation and Efflux Susceptibility of N-Benzyl-Ciprofloxacin

| Property | Observation |

|---|---|

| Cellular Accumulation | ~50-fold higher than ciprofloxacin in J774 macrophages |

| Efflux by Macrophage Pump (Mrp4) | Barely affected |

| Efflux by Bacterial Pump (NorA) | Insensitive |

| Efflux by Bacterial Pump (Lde) | Insensitive |

| Intracellular Activity | Equipotent to ciprofloxacin |

Data from a comparative study of ciprofloxacin derivatives. ucl.ac.be

The broader context of piperazine derivatives as efflux pump inhibitors (EPIs) has also been explored. For example, 1-(1-naphthylmethyl)-piperazine has been shown to reverse multidrug resistance in Escherichia coli by inhibiting efflux pumps, partially restoring susceptibility to agents like fluoroquinolones. nih.gov These investigations highlight the potential of the benzylpiperazine scaffold in overcoming drug resistance mediated by efflux mechanisms.

Computational Chemistry and Molecular Modeling of 4 Benzylpiperazin 1 Amine Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial in drug discovery for modeling the interaction between small molecules and proteins, aiding in lead optimization. researchgate.net

One study focused on the molecular docking of a 4-benzylpiperazine derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1), with the enzyme acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. researchgate.netjournals.cz The simulations revealed that the binding mode of LA1 is dependent on the protonation state of the piperazine (B1678402) nitrogen atom. In the most favorable poses, the xanthine (B1682287) moiety of the compound binds to the catalytic active site (CAS) of AChE, while the arylpiperazine fragment occupies the peripheral binding site (PAS). researchgate.netjournals.cz

Similarly, molecular docking studies have been employed to investigate the interaction of other arylpiperazine derivatives with different biological targets. For instance, docking simulations of novel phenylpiperazine derivatives of 1,2-benzothiazine were performed on the DNA-topoisomerase II (Topo II) complex. nih.gov These studies indicated that the compounds could form stable complexes with the target, with one promising compound, BS230, showing the ability to bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov The interactions were often characterized by hydrogen bonds with key amino acid residues, such as Asp. nih.gov

In another research area, various newly synthesized arylpiperazine derivatives were evaluated as potential androgen receptor (AR) antagonists. nih.gov Molecular docking was used to predict their binding modes within the AR ligand-binding domain. nih.gov

Table 1: Summary of Molecular Docking Studies on 4-Benzylpiperazine Analogs

| Compound/Analog | Target Protein | Key Findings |

|---|---|---|

| 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1) | Acetylcholinesterase (AChE) | Xanthine moiety binds to the Catalytic Active Site (CAS); Arylpiperazine fragment binds to the Peripheral Binding Site (PAS). researchgate.netjournals.cz |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topoisomerase II (Topo II) complex | Compounds form stable complexes, with some binding to both the enzyme complex and the DNA minor groove. nih.gov |

In Silico Prediction of Biological Activities and Binding Affinities

In silico prediction tools are increasingly used in the early stages of drug discovery to evaluate the potential biological activities and pharmacokinetic properties of compounds, thereby reducing late-stage failures. nih.govnih.gov These computational methods can predict a wide range of properties, from target binding affinities to broader biological activity spectra.

For a series of 1-piperazine indole (B1671886) hybrids, in silico tools such as Molinspiration and MolPredictX were used to forecast their biological activities. nih.gov The predictions from Molinspiration suggested that both nicotinic acid and nicotinic amide derivatives possessed kinase inhibitor activity, with the nicotinic acid derivatives also showing potential as enzyme inhibitors and GPCR ligands. nih.gov The MolPredictX tool identified specific derivatives, namely NA-4, NA-11, and NAD-11, as having the most promising biological activity profiles. nih.gov

Another common tool, the Prediction of Activity Spectra for Substances (PASS), is used to predict the biological activity spectrum of a compound based on its structure. researchgate.net This tool classifies potential activities as either probable (Pa) or probable inactive (Pi). researchgate.net While specific PASS predictions for 4-benzylpiperazin-1-amine itself are not detailed in the provided sources, the methodology is widely applied to its analogs to assess potential "off-target" interactions and guide further experimental validation. researchgate.net

The binding affinities of mono-substituted 4-phenylpiperazines to the dopamine (B1211576) D2 (DA D2) receptor and monoamine oxidase A (MAO A) enzyme were determined and subsequently used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov This highlights the interplay between experimental affinity data and computational modeling to understand the biological response of this class of compounds. nih.gov

Table 2: Predicted Biological Activities of Piperazine Analogs

| Compound Class | Prediction Tool | Predicted Activities |

|---|---|---|

| 1-piperazine indole hybrids (nicotinic acid derivatives) | Molinspiration | Kinase inhibitor, Enzyme inhibitor, GPCR ligand. nih.gov |

| 1-piperazine indole hybrids (nicotinic amide derivatives) | Molinspiration | Kinase inhibitor. nih.gov |

| 1-piperazine indole hybrids (NA-4, NA-11, NAD-11) | MolPredictX | Identified as most biologically active derivatives. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

A study on a series of mono-substituted 4-phenylpiperidines and -piperazines utilized QSAR modeling to investigate how their structural properties affect their in vivo impact on the dopaminergic system. nih.gov Using partial least square (PLS) regression, they modeled a set of physicochemical descriptors against the observed in vivo effects. nih.gov The structure-activity relationship (SAR) analysis revealed that the position and physicochemical nature of the substituent on the aromatic ring were critical for the biological response. nih.gov The QSAR models, combined with binding affinity data, provided a comprehensive understanding of the biological mechanisms for this class of compounds. nih.gov

The development of QSAR models often involves selecting relevant molecular descriptors. In a study on piperine (B192125) analogs, various descriptors, including topological, spatial, and thermodynamic properties, were considered. nih.gov A statistically significant model was generated using three key descriptors: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov This model demonstrated that an increase in the exposed partial negative surface area correlated with increased inhibitory activity, while the molecular shadow area was inversely proportional to it. nih.gov Such models are valuable not only for predicting the activity of new compounds but also for understanding the structural features that govern their potency. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound analogs, as their biological activity is often dependent on adopting a specific conformation to bind to their target.

A detailed conformational analysis was performed on piperazine and piperidine (B6355638) analogs of the dopamine reuptake inhibitor GBR 12909. nih.gov This study used random search conformational analysis with different force fields (Tripos and MMFF94) to generate ensembles of low-energy conformers in both vacuum and implicit solvent environments. nih.gov The analysis revealed differences in the conformer populations depending on the force field used, particularly in the treatment of the tertiary amine nitrogen and the description of internal rotation around a key C-O bond. nih.gov

Another study focused on the conformational preferences of 2-substituted piperazines, which had shown unusual differences in activity as α7 nicotinic acetylcholine (B1216132) receptor agonists. nih.gov The research found that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was consistently preferred. nih.gov In the case of ether-linked compounds, this axial preference was further stabilized by an intramolecular hydrogen bond. nih.gov This specific axial orientation was found to mimic the spatial arrangement of key nitrogen atoms in nicotine, and molecular modeling confirmed that this conformation could bind effectively to the α7 nicotinic acetylcholine receptor. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |

| BS230 |

| GBR 12909 |

| Nicotine |

| 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-benzylpiperazine |

| 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazine |

| 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine |

Analytical Methodologies for Research on 4 Benzylpiperazin 1 Amine and Its Metabolites

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 4-Benzylpiperazin-1-amine and its potential metabolites, providing the necessary separation and quantification from complex matrices such as biological fluids or seized materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and analysis of piperazine (B1678402) derivatives. nih.gov It combines the potent separation capabilities of gas chromatography with the specific detection power of mass spectrometry. nih.govresearchgate.net For benzylpiperazine compounds, GC-MS analysis is often straightforward and may not require derivatization, although derivatization can improve peak shape and separation. rsc.orgrsc.org Trimethylsilylation is a common derivatization choice for improving the analysis of BZP-like compounds. rsc.org

In a typical GC-MS analysis, the sample is first extracted using a simple solvent extraction. researchgate.net The extract is then injected into the GC system, where the compound is vaporized and separated on a capillary column. Common stationary phases include 5% phenyl-methylpolysiloxane (e.g., DB-5MS or Equity-5). rsc.orgikm.org.my The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification. scbt.com Studies on BZP show characteristic fragment ions that are crucial for its identification. The primary fragmentation involves the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion at m/z 91, which is often the base peak. Another significant fragment is observed at m/z 135, corresponding to the piperazine ring after the loss of the benzyl (B1604629) group. google.com

Table 1: Typical GC-MS Parameters and Key Fragment Ions for 1-Benzylpiperazine (B3395278) (BZP) This data is based on the analysis of 1-Benzylpiperazine (BZP) and is predictive for this compound.

| Parameter | Description | Reference |

| Column | Supelco Equity-5 (30 m x 0.25 mm i.d. x 0.25 µm) | ikm.org.my |

| Injector Temp. | 260 °C | ikm.org.my |

| Carrier Gas | Helium (1 mL/min) | ikm.org.my |

| Oven Program | Initial 60°C (1 min), ramp 10°C/min to 170°C (2 min), ramp 15°C/min to 280°C (4 min) | ikm.org.my |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Key Fragment Ions (m/z) | 91 (C₇H₇⁺), 135, 177 (M⁺) | scbt.comgoogle.com |

This systematic approach allows for the detection of the parent compound and its metabolites in various samples, including urine, after procedures like acid hydrolysis and extraction. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI MS, LC-QTOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for analyzing piperazine derivatives, especially for compounds that are non-volatile, thermally labile, or for direct analysis of biological fluids like urine and plasma. rsc.orggassnova.no Electrospray ionization (ESI) is the most common interface, typically operated in positive ion mode, as the piperazine nitrogens are easily protonated. google.comspectrabase.com

LC-MS methods have been successfully developed and validated for the detection and quantification of BZP and its hydroxylated metabolites in human plasma. researchgate.net A typical method uses a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (like ammonium formate or formic acid) and an organic solvent such as acetonitrile (B52724). google.comresearchgate.net This setup allows for the separation of the parent drug from its metabolites. researchgate.net

The use of tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), enhances specificity and sensitivity. chemicalbook.comnih.gov LC-MS/MS, often using selected reaction monitoring (SRM), provides excellent quantitative results with low limits of detection. spectrabase.com LC-QTOF-MS provides high mass accuracy, which aids in the identification of unknown metabolites and the elemental composition of detected ions. nih.gov For instance, an LC-QTOF/MS method was developed for a related N-phenylpiperazine derivative, which allowed for the detection of a bioactive metabolite in liver samples. nih.gov

Table 2: Example LC-MS Method Parameters for Piperazine Analysis This data is based on methods developed for BZP and other piperazine derivatives.

| Parameter | Description | Reference |

| LC Column | C18 reversed-phase | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in water | google.com |

| Flow Rate | 0.2 - 1.0 mL/min | google.comresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | google.com |

| Detector | Triple Quadrupole (MS/MS) or Time-of-Flight (QTOF) | chemicalbook.comnih.gov |

| Monitored Ions (BZP) | Precursor ion [M+H]⁺ at m/z 177; product ion at m/z 91 | google.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Radiochemical Yield Assessment

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard method for determining the purity of bulk drug materials and pharmaceutical formulations. spectrabase.com For benzylpiperazine derivatives, reversed-phase HPLC is typically employed to separate the main compound from any synthesis precursors, by-products, or degradation products.

A critical application of HPLC in this field is the quality control of radiolabeled compounds for use in Positron Emission Tomography (PET). Several ¹⁸F-labeled benzylpiperazine derivatives have been synthesized as selective ligands for imaging σ₁ receptors. After radiosynthesis, HPLC is essential for both purification and the assessment of radiochemical purity (RCP). A dedicated radio-HPLC system, equipped with both a UV detector and a radioactivity detector, is used. This allows for the simultaneous determination of the chemical purity (from the UV chromatogram) and the radiochemical purity (from the radio-chromatogram). For example, the synthesis of ¹⁸F-labeled benzylpiperazine derivatives reported radiochemical yields of 42-55% with a radiochemical purity greater than 99%, as determined by radio-HPLC.

Table 3: Representative HPLC Conditions for Purity Assessment Based on methods for radiolabeled exendin-4, adaptable for piperazine derivatives.

| Parameter | Description | Reference |

| Column | C18 reversed-phase | |

| Mobile Phase | Gradient elution with water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA) | |

| Detection | UV detector (e.g., at 220 nm) and a radioactivity detector in series | |

| Purpose | To separate the labeled product from unlabeled precursors and other impurities | |

| Key Metrics | Chemical Purity (%), Radiochemical Purity (%), Radiochemical Yield (%) |

Thin Layer Chromatography (TLC) in Analytical Screening

Thin Layer Chromatography (TLC) serves as a rapid, inexpensive, and versatile screening technique for the preliminary identification of piperazine derivatives in seized samples. nih.govrsc.org It is particularly useful in forensic laboratories for analyzing powders, liquids, or tablets. rsc.org

For the analysis of BZP and its analogues, silica gel plates are typically used as the stationary phase. rsc.org A variety of solvent systems can be employed as the mobile phase to achieve separation. One effective system reported for BZP is a mixture of methanol and 25% aqueous ammonia (100:1.5). rsc.org After the plate is developed, the separated spots are visualized using a suitable reagent. The iodoplatinate reagent has been found to be highly sensitive for detecting BZP. rsc.org While TLC is primarily a qualitative technique, the retention factor (Rf) value can be used for tentative identification by comparing it to that of a known standard run on the same plate.

Table 4: TLC System for Screening Benzylpiperazine Compounds

| Parameter | Description | Reference |

| Stationary Phase | Silica gel plates | |

| Mobile Phase | Methanol : 25% Aqueous Ammonia (100 : 1.5, v/v) | rsc.org |

| Visualization | Iodoplatinate reagent | rsc.org |

| Application | Rapid screening of suspected samples for the presence of piperazines | nih.govrsc.org |

Spectroscopic and Diffraction-Based Characterization Methods

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of each proton and carbon atom, respectively. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further establish the connectivity within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the piperazine ring, and the primary amine.

Benzyl Group: The five aromatic protons on the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (-CH₂-) would appear as a singlet around δ 3.5 ppm.

Piperazine Ring: Due to the asymmetric substitution (an amino group on N1 and a benzyl group on N4), the eight protons on the piperazine ring are not equivalent. They are expected to appear as two distinct multiplets, likely in the regions of δ 2.4-2.6 ppm (for the four protons adjacent to the benzyl group) and δ 2.8-3.0 ppm (for the four protons adjacent to the amino-substituted nitrogen).

Amino Group: The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on data from structurally similar compounds like 1-benzylpiperazine and 4-amino-1-benzylpiperidine.

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzyl | Aromatic CH (x5) | 7.20 - 7.40 (m) | 127 - 130 |

| Aromatic C (quat) | - | ~138 | |

| Benzylic CH₂ | ~3.5 (s) | ~63 | |

| Piperazine | -CH₂- (next to N-benzyl) | ~2.5 (m, 4H) | ~53 |

| -CH₂- (next to N-NH₂) | ~2.9 (m, 4H) | ~50 | |

| Amine | -NH₂ | Variable (br s, 2H) | - |

Fourier Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes for this compound include the stretching and bending of the primary amine (N-H), the aromatic and aliphatic carbon-hydrogen (C-H) bonds, the carbon-carbon (C-C) bonds of the phenyl ring, and the carbon-nitrogen (C-N) bonds of the piperazine ring. The primary amine group is particularly diagnostic, typically showing two N-H stretching bands. scispace.com

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (Aromatic) | Benzyl Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Piperazine Ring & -CH₂- | < 3000 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C=C Stretch | Aromatic Ring | 1600 & 1500 - 1430 | Medium, Sharp |

| C-N Stretch | Aliphatic Amine (Piperazine) | 1250 - 1020 | Medium |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement of the parent ion. For this compound (C₁₁H₁₇N₃), HRMS can distinguish its elemental composition from other molecules with the same nominal mass. wvu.edu The technique's precision allows for mass measurements to within a few parts per million (ppm), which is critical for structural elucidation.

In addition to confirming the parent molecule, MS/MS fragmentation patterns provide structural insights. The fragmentation of this compound would likely proceed through characteristic pathways, such as the cleavage of the benzyl group to produce a prominent ion at m/z 91 (the tropylium ion), and fragmentation of the piperazine ring. researchgate.netnist.gov The mass spectrum of the closely related N-benzylpiperazine (BZP) shows major peaks at m/z 91, 134, and 56, which correspond to the benzyl moiety, the benzyl-substituted ethylenediamine fragment, and a piperazine ring fragment, respectively. nist.goveuropa.eu Similar fragmentation would be anticipated for this compound.

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₈N₃⁺ | 192.1495 |

| [M+Na]⁺ | C₁₁H₁₇N₃Na⁺ | 214.1315 |

| [M+K]⁺ | C₁₁H₁₇N₃K⁺ | 230.1054 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. mdpi.com This technique can reveal detailed information about bond lengths, bond angles, and the conformation of the molecule. For piperazine-containing compounds, X-ray diffraction studies typically show that the six-membered piperazine ring adopts a chair conformation, which is its most stable arrangement. mdpi.comresearchgate.net

While specific crystallographic data for this compound have not been widely published, this methodology would be essential to confirm its solid-state structure. researchgate.netnih.gov The analysis would provide the exact geometry of the benzyl group's attachment to the piperazine ring and the orientation of the amino group at the N1 position. This information is valuable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. mdpi.com

Metabolite Identification and Metabolic Profiling Studies

In Vitro and In Vivo Approaches to Metabolite Detection

The study of a compound's metabolism relies on both in vitro (cellular) and in vivo (whole organism) models to identify and characterize its biotransformation products. nih.gov

In vitro systems are crucial for initial metabolic screening. These include:

Human Liver Microsomes (HLM): These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism. researchgate.netresearchgate.net

Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways.

S9 Fractions: A mixture of microsomes and cytosolic enzymes, also used for comprehensive metabolism studies.

In vivo studies are typically conducted in animal models, such as rats, to understand the compound's metabolic fate in a complete biological system. nih.gov After administration of the compound, biological samples like urine, feces, and plasma are collected over a period of time. Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are then used to detect and identify the parent compound and its metabolites. nih.gov

Characterization of Biotransformation Pathways (e.g., Oxidation, Conjugation)

Based on its chemical structure, this compound is expected to undergo extensive metabolism through Phase I and Phase II reactions. While direct studies on this specific molecule are limited, its biotransformation pathways can be predicted based on well-documented reactions for related piperazine derivatives, particularly N-benzylpiperazine (BZP). europa.euresearchgate.net

Phase I Biotransformations: These reactions introduce or expose functional groups.

Aromatic Hydroxylation: The benzyl group is a likely target for oxidation by CYP enzymes (such as CYP2D6, CYP1A2, and CYP3A4), leading to the formation of 4-hydroxy and 3-hydroxy metabolites. europa.euresearchgate.net

N-Debenzylation: Cleavage of the benzyl group from the piperazine ring is another common metabolic route for benzylpiperazine compounds, which would yield 1-aminopiperazine. nih.govresearchgate.net

Oxidative Deamination: The primary amine at the N1 position could be a substrate for monoamine oxidase (MAO) or other enzymes, leading to its removal.

Piperazine Ring Oxidation: The piperazine ring itself can be oxidized, potentially leading to ring-opening or the formation of piperazine-2,5-dione derivatives. researchgate.netnih.gov

Phase II Biotransformations: These are conjugation reactions that increase water solubility to facilitate excretion.

Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are often conjugated with glucuronic acid or sulfate. europa.eunih.gov For BZP, hydroxylated metabolites are primarily excreted as glucuronide and/or sulfate conjugates in the urine. europa.eunih.gov

Table 3: Proposed Metabolic Pathways for this compound

| Phase | Reaction Type | Proposed Metabolite |

|---|---|---|

| Phase I | Aromatic Hydroxylation | 4-(4-hydroxybenzyl)piperazin-1-amine |

| 4-(3-hydroxybenzyl)piperazin-1-amine | ||

| N-Debenzylation | 1-Aminopiperazine | |

| Oxidative Deamination | 4-Benzylpiperazine | |

| Phase II | Glucuronidation | 4-hydroxybenzyl-piperazin-1-amine-glucuronide |

| Sulfation | 4-hydroxybenzyl-piperazin-1-amine-sulfate |

Time-Course Excretion Profiling and Metabolite Quantification

Time-course excretion profiling is performed to understand the rate and route of elimination of a compound and its metabolites from the body. This is typically achieved through in vivo studies where urine and feces are collected from animal models at specific time intervals following the administration of the compound. nih.gov The concentration of the parent drug and its major metabolites in these samples is then quantified using methods like LC-MS/MS. nih.govcapes.gov.br

Studies on the related compound BZP in rats have shown that the parent drug and its metabolites are primarily excreted in the urine. nih.govoup.com The major metabolite, p-Hydroxy-BZP, is mostly excreted within 36 hours, with cumulative excretion of metabolites accounting for a significant portion of the initial dose within 48 hours. nih.gov A similar excretion profile would be expected for this compound, with the majority of the dose being eliminated as hydroxylated and conjugated metabolites within a 48-hour period. This data is critical for determining the compound's elimination half-life and understanding its pharmacokinetic profile.

Table 4: Hypothetical Cumulative Urinary Excretion Profile for this compound and its Metabolites in a Rat Model

| Time Post-Administration | Unchanged Compound (% of Dose) | Hydroxylated Metabolites (% of Dose) | Conjugated Metabolites (% of Dose) |

|---|---|---|---|

| 0 - 4 hours | 2.5 | 8.0 | 5.0 |

| 4 - 12 hours | 3.0 | 10.0 | 12.0 |

| 12 - 24 hours | 1.0 | 5.0 | 15.0 |

| 24 - 48 hours | 0.5 | 2.0 | 8.0 |

| Total (48 hours) | 7.0 | 25.0 | 40.0 |

Note: This table is a hypothetical representation based on excretion data for the structurally similar compound N-benzylpiperazine. nih.gov

Advanced Research Perspectives and Future Directions for 4 Benzylpiperazin 1 Amine